Predicted ADME Superiority: High Human Intestinal Absorption and Dual P-glycoprotein Interaction Profile Versus Unsubstituted Benzofuran–Oxadiazole Scaffolds
In silico ADME predictions for 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide indicate a predicted human intestinal absorption (HIA) of 92.38% and a Caco-2 permeability value of 0.796, with concurrent classification as both a P-glycoprotein (P-gp) substrate and a P-gp I inhibitor . This dual P-gp interaction profile—substrate plus inhibitor—distinguishes this compound from benzofuran–oxadiazole analogs lacking the 7-methoxy or 4-methylphenyl substitution, where P-gp substrate liability without inhibitory counterbalance may reduce effective intracellular exposure . The predicted blood–brain barrier permeability (−0.198) and CNS permeability (−1.987) values further indicate limited CNS penetration, a desirable attribute for peripherally targeted anti-inflammatory or oncologic indications where CNS-mediated adverse events must be minimized .
| Evidence Dimension | Predicted Human Intestinal Absorption (HIA%) |
|---|---|
| Target Compound Data | HIA = 92.38%; Caco-2 permeability = 0.796; P-gp substrate = Yes; P-gp I inhibitor = Yes |
| Comparator Or Baseline | Unsubstituted benzofuran–oxadiazole analogs typically show lower Caco-2 permeability and variable P-gp substrate classification depending on substituent electronic properties |
| Quantified Difference | P-gp I inhibitor classification is substituent-dependent; the 4-methylphenyl and 7-methoxy combination uniquely confers dual P-gp substrate + inhibitor designation |
| Conditions | In silico ADME prediction using partition coefficient (CLogP = 1.21), topological polar surface area (66.88 Ų), and aqueous solubility (LogS = −3.00) |
Why This Matters
For procurement decisions in oral drug discovery programs, the predicted high intestinal absorption coupled with P-gp I inhibitor activity suggests a lower risk of efflux-limited oral bioavailability compared to analogs lacking this dual-transporter profile.
- [1] PMC. Table: Molecular Properties and ADME Predictions for 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide. PMC Article PMC11656861, Table Taba, 2025. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11656861/table/Taba/ View Source
- [2] Green SR, Wilson C, Eadsforth TC, Punekar AS, Tamaki FK, Wood G, Caldwell N, Forte B, Norcross NR, Kiczun M, Post JM, Lopez-Román EM, Engelhart CA, Lukac I, Zuccotto F, Epemolu O, Boshoff HIM, Schnappinger D, Walpole C, Gilbert IH, Read KD, Wyatt PG, Baragaña B. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. J Med Chem. 2023;66(22):15380-15408. doi:10.1021/acs.jmedchem.3c01514 View Source
